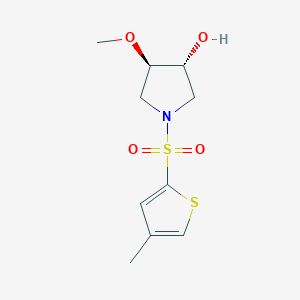![molecular formula C14H20N2O3 B7336890 (2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide](/img/structure/B7336890.png)
(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide, also known as MK-801, is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s by a team of researchers at Merck & Co., Inc. as part of a program to develop new analgesic drugs. Since then, MK-801 has become a widely used tool in neuroscience research due to its ability to block NMDA receptors, which play a crucial role in synaptic plasticity, learning, and memory.
作用机制
(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide binds to a specific site on the NMDA receptor called the phencyclidine (PCP) binding site, which is located within the ion channel pore. By binding to this site, this compound blocks the flow of calcium ions through the channel, which is necessary for the activation of downstream signaling pathways. This leads to a decrease in synaptic plasticity and neuronal excitability, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can induce neuronal apoptosis, alter gene expression, and modulate neurotransmitter release. In addition, this compound has been shown to affect cardiovascular function, respiratory function, and immune function. These effects are likely due to the widespread distribution of NMDA receptors throughout the body.
实验室实验的优点和局限性
(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide has several advantages for use in lab experiments. It is highly selective for the NMDA receptor and has a long duration of action, which allows for sustained blockade of receptor function. In addition, this compound is relatively easy to administer and has a well-established safety profile in animal models.
However, there are also several limitations to the use of this compound in lab experiments. It can be difficult to interpret the results of experiments due to the complex and multifaceted effects of NMDA receptor blockade. In addition, the effects of this compound on different cell types and in different brain regions may vary, which can make it challenging to generalize findings.
未来方向
There are many potential future directions for research on (2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide. One area of interest is the development of new NMDA receptor antagonists with improved selectivity and duration of action. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its neuroprotective effects. Finally, there is a need for further research on the biochemical and physiological effects of this compound in different cell types and in different brain regions to better understand its potential therapeutic applications.
合成方法
(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide is a complex organic compound that requires several steps to synthesize. The most commonly used method involves the reaction of 2-methoxyethylamine with 2-chloro-5-methylbenzoic acid to form the corresponding amide. This intermediate is then reacted with 2-bromo-4-(2-methoxyethyl)pyridine to give this compound as a white crystalline powder.
科学研究应用
(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide has been extensively studied for its effects on NMDA receptor function and its potential therapeutic applications. It has been shown to be neuroprotective in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been used to study the role of NMDA receptors in synaptic plasticity, learning, and memory.
属性
IUPAC Name |
(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-3-4-12(19-10)14(17)16-13-9-11(5-7-15-13)6-8-18-2/h5,7,9-10,12H,3-4,6,8H2,1-2H3,(H,15,16,17)/t10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTFZNDULHSAAD-JQWIXIFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)NC2=NC=CC(=C2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](O1)C(=O)NC2=NC=CC(=C2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-methyl-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7336810.png)
![1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole](/img/structure/B7336817.png)
![(1R,2R)-N-[(4-chloro-2,5-difluorophenyl)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxamide](/img/structure/B7336831.png)
![3-ethoxy-N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-1,2-oxazole-5-carboxamide](/img/structure/B7336835.png)
![3-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7336838.png)
![5-methyl-N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7336842.png)
![N-[1-(4-chlorophenyl)propan-2-yl]-N-[(2R)-2-hydroxypropyl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B7336862.png)
![[(2R)-1-benzoylpyrrolidin-2-yl]-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]methanone](/img/structure/B7336865.png)
![(1R,9R)-11-(5-methoxypyridin-3-yl)sulfonyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336876.png)
![(1R,9R)-11-(furan-3-ylsulfonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336882.png)
![4-[[(3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]sulfonyl]-2-fluorobenzonitrile](/img/structure/B7336893.png)
![(2R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7336898.png)

![(1R,9S)-11-(2-naphthalen-2-ylacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336918.png)
